![molecular formula C22H17BrN2S B2487791 3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439096-60-3](/img/structure/B2487791.png)
3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound with intriguing structural characteristics. This compound combines the cyclopentapyridine core with a benzylsulfanyl group and a bromophenyl substituent. It’s known for its diverse applications in medicinal chemistry and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves multiple steps. One common method includes:
Formation of the cyclopenta[c]pyridine core: : This can be achieved through a cyclization reaction of appropriate precursors under acidic conditions.
Introduction of the benzylsulfanyl group: : This step typically involves the nucleophilic substitution of a suitable benzylsulfanyl precursor.
Incorporation of the bromophenyl substituent: : This can be done using electrophilic aromatic substitution or metal-catalyzed coupling reactions.
Industrial Production Methods
Scaling up to industrial production often involves optimizing the reaction conditions to increase yield and purity, using robust catalysts and solvents, and implementing continuous flow techniques to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Oxidizing agents can be used to modify the sulfanyl group or other reactive sites.
Reduction: : Reduction reactions can be used to modify the aromatic substituents.
Substitution: : The bromine atom in the bromophenyl group can be replaced by various nucleophiles, allowing for extensive functionalization.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Sodium borohydride or hydrogenation with a palladium catalyst.
Substitution: : Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products Formed
Depending on the reactions performed, major products can include:
Sulfoxides or sulfones: (from oxidation).
Debrominated phenyl derivatives: (from reduction).
Substituted aromatic compounds: (from substitution reactions).
Scientific Research Applications
3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has been studied for various applications:
Chemistry: : Used as a building block for synthesizing more complex organic molecules.
Biology: : Evaluated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Investigated for therapeutic potential in conditions such as cancer, due to its ability to interact with biological targets.
Industry: : Employed in the development of new materials with specific chemical properties.
Mechanism of Action
The compound's effects are primarily due to its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and thus influencing biological pathways. The benzylsulfanyl and bromophenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfanyl)-1-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile: : Similar structure but with a chlorine atom instead of bromine.
3-(benzylsulfanyl)-1-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile: : Features a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group makes 3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile unique, potentially offering different reactivity and biological interactions compared to its analogs. This uniqueness can be exploited in designing targeted therapies or specialized industrial applications.
Properties
IUPAC Name |
3-benzylsulfanyl-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2S/c23-17-11-9-16(10-12-17)21-19-8-4-7-18(19)20(13-24)22(25-21)26-14-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHPNYJGTCGNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C#N)SCC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(oxolane-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B2487710.png)
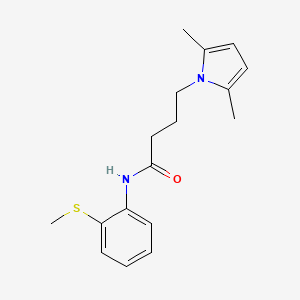
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2487714.png)
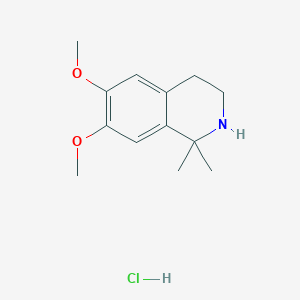
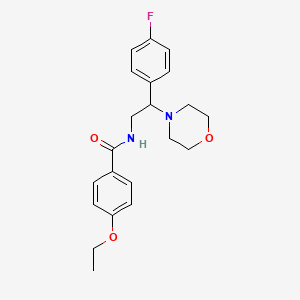
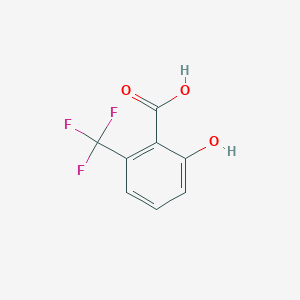
![4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2487720.png)
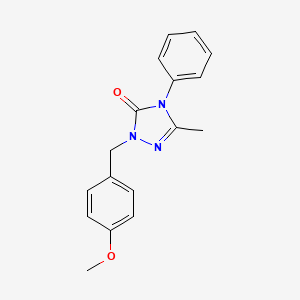
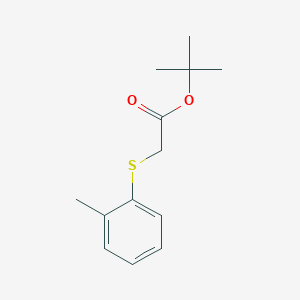
![Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)
![Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2487726.png)
![4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2487727.png)
![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)
